Cas no 102638-70-0 (L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-isoleucyl-)
![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-isoleucyl- structure](https://www.kuujia.com/scimg/cas/102638-70-0x500.png)
102638-70-0 structure
Product name:L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-isoleucyl-
L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-isoleucyl- Chemical and Physical Properties
Names and Identifiers
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- L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-isoleucyl-
- CARBOBENZYLOXY-L-ISOLEUCYL-L-PHENYLALANINAMIDE
- 668-900-1
- AKOS024432248
- 102638-70-0
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- Inchi: InChI=1S/C23H29N3O4/c1-3-16(2)20(26-23(29)30-15-18-12-8-5-9-13-18)22(28)25-19(21(24)27)14-17-10-6-4-7-11-17/h4-13,16,19-20H,3,14-15H2,1-2H3,(H2,24,27)(H,25,28)(H,26,29)/t16?,19-,20-/m0/s1
- InChI Key: WXGXGPOWUHQDBK-RFFXKOPCSA-N
Computed Properties
- Exact Mass: 411.21580641Da
- Monoisotopic Mass: 411.21580641Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 11
- Complexity: 557
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 111Ų
- XLogP3: 2.5
L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-isoleucyl- Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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5. Book reviews
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